molecular formula C21H26N2O5 B12181421 4-{[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde

4-{[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde

Cat. No.: B12181421
M. Wt: 386.4 g/mol
InChI Key: MCXAKKLEWKJANK-UHFFFAOYSA-N
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Description

4-{[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde is a complex organic compound with a unique spirochromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde typically involves multiple steps:

    Formation of the Spirochromene Core: The spirochromene core can be synthesized through a multi-step reaction involving the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Acetylation and Aldehyde Formation: The final steps involve acetylation and oxidation reactions to introduce the acetyl and aldehyde functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-{[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 4-{[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde involves its interaction with specific molecular targets. The spirochromene core and piperazine ring may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

4-[2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C21H26N2O5/c24-15-22-8-10-23(11-9-22)20(26)14-27-16-4-5-17-18(25)13-21(28-19(17)12-16)6-2-1-3-7-21/h4-5,12,15H,1-3,6-11,13-14H2

InChI Key

MCXAKKLEWKJANK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCN(CC4)C=O

Origin of Product

United States

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